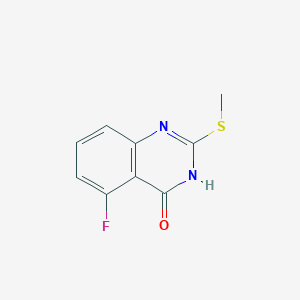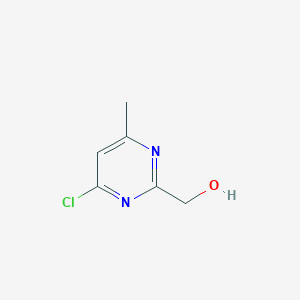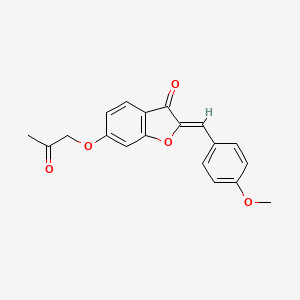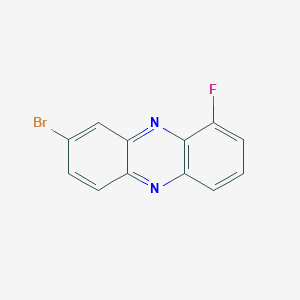![molecular formula C13H6Cl2F3NO B2582916 (4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone CAS No. 338953-54-1](/img/structure/B2582916.png)
(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone
概要
説明
4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone, also known as 4-CPTPM, is a synthetic compound that has been studied for its potential applications in scientific research. 4-CPTPM is a small molecule that has been found to act as a partial agonist of the human serotonin 5-HT2A receptor. As such, it has been studied for its potential use as a tool compound in studies of the serotonin system and its role in various physiological processes.
科学的研究の応用
Environmental Implications and Degradation
Chlorophenols, including compounds similar in structure to “(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone,” have been evaluated for their environmental impact, particularly in aquatic environments. They exhibit moderate toxicity to both mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure to fish. The persistence of chlorophenols in the environment can vary, becoming moderate to high depending on environmental conditions, though bioaccumulation is expected to be low. These compounds have also been linked to strong organoleptic effects, impacting the sensory qualities of water (Krijgsheld & Gen, 1986).
Methanotrophs and Biotechnological Applications
Research into methanotrophs, bacteria that use methane as their carbon source, has highlighted the potential biotechnological applications of utilizing methane, a component common in environments where chlorophenols and similar compounds might be found. Methanotrophs can generate valuable products like biopolymers, metabolites, and even energy, demonstrating the potential for these bacteria to mitigate environmental methane while producing economically valuable outputs. This research opens the door for innovative uses of methane in bioremediation and resource recovery, particularly in contexts polluted by chlorinated compounds (Strong, Xie, & Clarke, 2015).
Photoreactive Labeling in Structural Biology
Photoreactive labeling, a technique employing photoreactive groups like benzophenone, has been applied extensively in structural biology to study the organization of biological systems. This method has been used to explore drug targets, transport processes, and the interaction of G-protein-coupled receptors with ligands, among others. The application of photoreactive labeling demonstrates its utility in understanding complex biological mechanisms and interactions, which could include the behavior and effects of complex chlorinated compounds in biological systems (Vodovozova, 2007).
特性
IUPAC Name |
(4-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3NO/c14-9-3-1-7(2-4-9)12(20)11-10(15)5-8(6-19-11)13(16,17)18/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFMTIZWXOFECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2582836.png)

![2-((2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2582839.png)

![1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2582843.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2582846.png)

![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2582848.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2582849.png)
![N-(1-cyanocycloheptyl)-2-[5-(3-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2582852.png)
